5-TAMRA chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxytetramethylrhodamine chloride typically involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine. The reaction is carried out in an acidic medium, usually hydrochloric acid, to facilitate the formation of the rhodamine structure .
Industrial Production Methods
In industrial settings, the production of 5-Carboxytetramethylrhodamine chloride follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Carboxytetramethylrhodamine chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common in practical applications.
Click Chemistry: It can participate in copper-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Click Chemistry: Copper sulfate and sodium ascorbate are typically used as catalysts.
Major Products
The major products formed from these reactions include various substituted rhodamine derivatives and triazole-linked compounds .
Scientific Research Applications
5-Carboxytetramethylrhodamine chloride is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Mechanism of Action
The fluorescence of 5-Carboxytetramethylrhodamine chloride is due to its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This process involves the excitation of electrons to a higher energy state and their subsequent return to the ground state, releasing energy in the form of visible light . The molecular targets and pathways involved in its applications depend on the specific biomolecules or chemical entities it is used to label or detect .
Comparison with Similar Compounds
Similar Compounds
5-Carboxyfluorescein: Another fluorescent dye with similar applications but different spectral properties.
6-Carboxytetramethylrhodamine: A positional isomer of 5-Carboxytetramethylrhodamine with slightly different chemical properties.
Uniqueness
5-Carboxytetramethylrhodamine chloride is unique due to its high photostability and pH-insensitive fluorescence, making it highly suitable for long-term imaging and detection applications .
Properties
Molecular Formula |
C25H23ClN2O5 |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
[9-(2,4-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H22N2O5.ClH/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31;/h5-13H,1-4H3,(H-,28,29,30,31);1H |
InChI Key |
JDYDJBWXPVOQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)O)C(=O)O.[Cl-] |
Origin of Product |
United States |
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